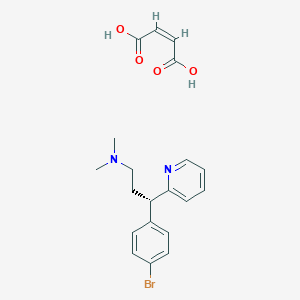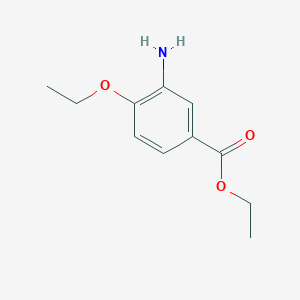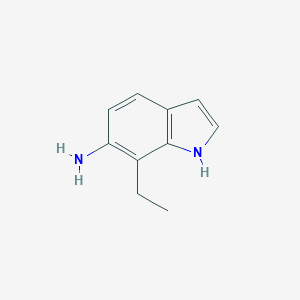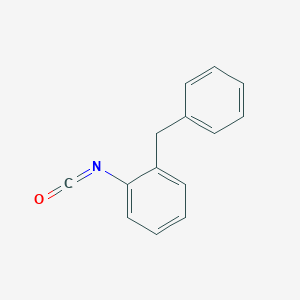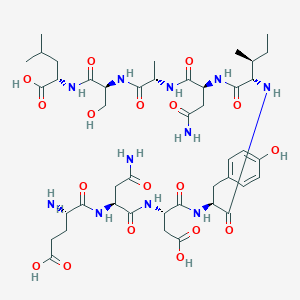
Glu-asn-asp-tyr-ile-asn-ala-ser-leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glu-asn-asp-tyr-ile-asn-ala-ser-leu, commonly known as the peptide sequence RGD-IL-1α, is a bioactive peptide that has been extensively studied for its role in cell adhesion, migration, and proliferation. It is a short peptide consisting of nine amino acids and has been found to be a critical component in various biological processes, including wound healing, angiogenesis, and cancer metastasis.
作用機序
The RGD-IL-1α peptide sequence binds to integrin receptors on the cell surface, specifically the αvβ3 and αvβ5 integrins. This binding activates signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide sequence has also been found to interact with other proteins, such as fibronectin and vitronectin, which further enhances its biological activity.
生化学的および生理学的効果
The RGD-IL-1α peptide sequence has several biochemical and physiological effects on cells. It promotes cell adhesion and spreading, which is essential for wound healing and tissue regeneration. The peptide sequence also stimulates cell migration, which is necessary for processes such as angiogenesis and cancer metastasis. Additionally, the peptide sequence has been found to promote cell proliferation, which is important for tissue growth and repair.
実験室実験の利点と制限
One advantage of using the RGD-IL-1α peptide sequence in lab experiments is its ability to promote cell attachment and growth. This makes it a valuable tool for studying cell behavior in vitro. However, the peptide sequence has limitations in terms of its stability and solubility, which can affect its biological activity. Additionally, the peptide sequence may have different effects on different cell types, making it important to consider the specific experimental conditions.
将来の方向性
There are several future directions for research on the RGD-IL-1α peptide sequence. One area of interest is the development of novel biomaterials that incorporate the peptide sequence for tissue engineering and regenerative medicine applications. Additionally, there is ongoing research on the use of the peptide sequence for targeted drug delivery and cancer therapy. Further studies are also needed to better understand the mechanism of action of the peptide sequence and its interactions with other proteins in the extracellular matrix.
合成法
The RGD-IL-1α peptide sequence can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to obtain the final product.
科学的研究の応用
The RGD-IL-1α peptide sequence has several applications in scientific research. It has been used as a tool for studying cell adhesion, migration, and proliferation. The peptide sequence is often immobilized onto surfaces to promote cell attachment and growth, making it a valuable tool for tissue engineering and regenerative medicine.
特性
CAS番号 |
154301-48-1 |
|---|---|
製品名 |
Glu-asn-asp-tyr-ile-asn-ala-ser-leu |
分子式 |
C44H67N11O18 |
分子量 |
1038.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H67N11O18/c1-6-20(4)35(43(71)52-26(15-31(46)58)38(66)48-21(5)36(64)54-30(18-56)42(70)53-29(44(72)73)13-19(2)3)55-41(69)25(14-22-7-9-23(57)10-8-22)50-40(68)28(17-34(62)63)51-39(67)27(16-32(47)59)49-37(65)24(45)11-12-33(60)61/h7-10,19-21,24-30,35,56-57H,6,11-18,45H2,1-5H3,(H2,46,58)(H2,47,59)(H,48,66)(H,49,65)(H,50,68)(H,51,67)(H,52,71)(H,53,70)(H,54,64)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
InChIキー |
YWYBJTRQRSRIAG-IRRGQOHVSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
その他のCAS番号 |
154301-48-1 |
配列 |
ENDYINASL |
同義語 |
ENDYINASL Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



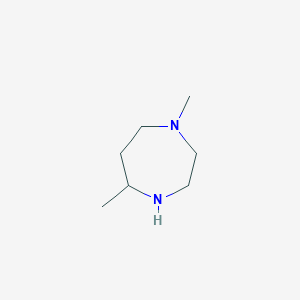
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
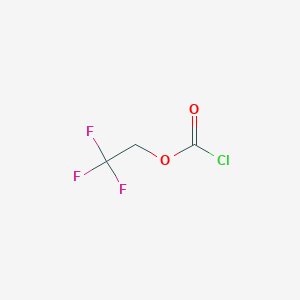
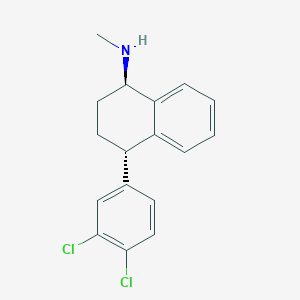

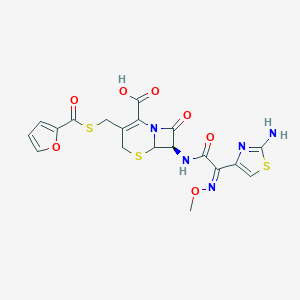
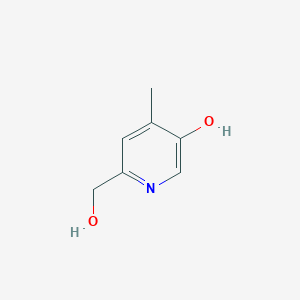
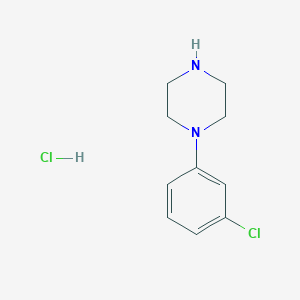
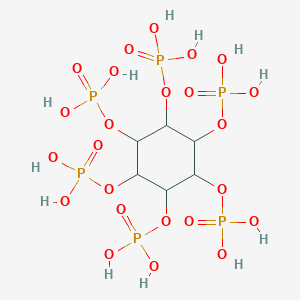
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
